molecular formula C6H13ClO3 B8720666 1-(chloromethoxy)-2-(2-methoxyethoxy)ethane

1-(chloromethoxy)-2-(2-methoxyethoxy)ethane

Cat. No.: B8720666
M. Wt: 168.62 g/mol
InChI Key: IPZWGOLZWPDXFK-UHFFFAOYSA-N
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Description

1-(chloromethoxy)-2-(2-methoxyethoxy)ethane: is an organic compound with the chemical formula C₅H₁₁ClO₃ . It is a colorless liquid classified as a chloroalkyl ether. This compound is primarily used as an alkylating agent in organic synthesis, particularly for introducing the methoxyethoxy ether (MEM) protecting group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(chloromethoxy)-2-(2-methoxyethoxy)ethane typically involves the reaction of 2-(2-Methoxyethoxy)ethanol with thionyl chloride or phosphorus trichloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

CH₃OCH₂CH₂OCH₂OH+SOCl₂CH₃OCH₂CH₂OCH₂Cl+SO₂+HCl\text{CH₃OCH₂CH₂OCH₂OH} + \text{SOCl₂} \rightarrow \text{CH₃OCH₂CH₂OCH₂Cl} + \text{SO₂} + \text{HCl} CH₃OCH₂CH₂OCH₂OH+SOCl₂→CH₃OCH₂CH₂OCH₂Cl+SO₂+HCl

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation under reduced pressure are common practices .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 1-(chloromethoxy)-2-(2-methoxyethoxy)ethane undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as alcohols, amines, and thiols.

    Deprotection Reactions: The MEM protecting group can be cleaved using Lewis acids or Brønsted acids, reverting to the original alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium alkoxides, amines, and thiols in solvents such as dichloromethane or tetrahydrofuran.

    Deprotection: Acids like hydrochloric acid, trifluoroacetic acid, or boron trifluoride etherate.

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Synthesis: Employed in the synthesis of pharmaceutical intermediates where protection of functional groups is necessary.

Industry:

Mechanism of Action

The primary mechanism of action for 1-(chloromethoxy)-2-(2-methoxyethoxy)ethane involves its role as an alkylating agent. It reacts with nucleophiles by forming a covalent bond with the nucleophilic site, displacing the chloride ion. This reaction is facilitated by the electron-withdrawing effect of the ether groups, which stabilizes the transition state and enhances the reactivity of the compound .

Comparison with Similar Compounds

    Methoxymethyl chloride (MOM-Cl): Another chloroalkyl ether used for similar protecting group applications but generally less stable than MEM-Cl.

    Ethoxymethyl chloride (EOM-Cl): Similar in function but with different steric and electronic properties.

Uniqueness:

Properties

Molecular Formula

C6H13ClO3

Molecular Weight

168.62 g/mol

IUPAC Name

1-[2-(chloromethoxy)ethoxy]-2-methoxyethane

InChI

InChI=1S/C6H13ClO3/c1-8-2-3-9-4-5-10-6-7/h2-6H2,1H3

InChI Key

IPZWGOLZWPDXFK-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydrogen chloride gas was bubbled into a mixture containing 24 g (200 mmol) of (2-methoxyethoxy)ethanol, 6.0 g (200 mmol) of paraformaldehyde and 22 g (200 mmol) of powdered calcium chloride with stirring and cooling to -5° C. The HCl was continued for 4 hours as the temperature was allowed to rise gradually to 8° C. Celite was added and the reaction filtered. The filtrate was evaporated leaving 29.8 g of a cloudy oil. The oil was dissolved in methylene chloride and dried over molecular sieves. Evaporation furnished 19.3 g of [2-(2-methoxyethoxy)ethoxy]methyl chloride as an oil which was characterized by nuclear magnetic resonance.
Name
(2-methoxyethoxy)ethanol
Quantity
24 g
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reactant
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6 g
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reactant
Reaction Step One
Quantity
22 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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